molecular formula C8H17Cl2N B1499315 1-(2-Chloroethyl)-4-methylpiperidinium chloride CAS No. 56859-59-7

1-(2-Chloroethyl)-4-methylpiperidinium chloride

Cat. No.: B1499315
CAS No.: 56859-59-7
M. Wt: 198.13 g/mol
InChI Key: PAZNWLZCASYNFC-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-methylpiperidinium chloride is a chemical compound with the molecular formula C8H16ClN. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its applications in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-4-methylpiperidinium chloride can be synthesized through the reaction of 4-methylpiperidine with 2-chloroethyl chloride under suitable reaction conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as chloroform or acetone, to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the efficient production of high-purity this compound. The reaction is monitored to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-4-methylpiperidinium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxides or hydroxides.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidinium salts.

Scientific Research Applications

1-(2-Chloroethyl)-4-methylpiperidinium chloride has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be utilized in biological studies to understand the behavior of piperidine derivatives in biological systems.

  • Industry: The compound is used in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)-4-methylpiperidinium chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-chloroethyl)piperidine

  • 4-methylpiperidine

  • N-(2-chloroethyl)piperidine

  • 2-chloroethyl piperidine

Properties

CAS No.

56859-59-7

Molecular Formula

C8H17Cl2N

Molecular Weight

198.13 g/mol

IUPAC Name

1-(2-chloroethyl)-4-methylpiperidin-1-ium;chloride

InChI

InChI=1S/C8H16ClN.ClH/c1-8-2-5-10(6-3-8)7-4-9;/h8H,2-7H2,1H3;1H

InChI Key

PAZNWLZCASYNFC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCCl.Cl

Canonical SMILES

CC1CC[NH+](CC1)CCCl.[Cl-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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